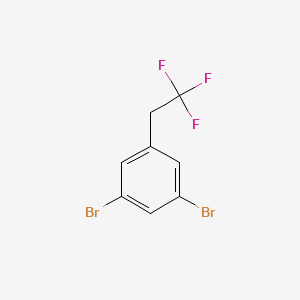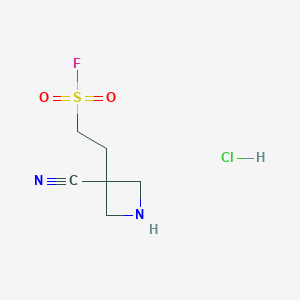
2-(3-Cyanoazetidin-3-yl)ethanesulfonyl fluoride;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3-Cyanoazetidin-3-yl)ethanesulfonyl fluoride;hydrochloride” is a chemical compound with the IUPAC name 2-(3-cyanoazetidin-3-yl)ethane-1-sulfonyl fluoride hydrochloride . It has a molecular weight of 228.67 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9FN2O2S.ClH/c7-12(10,11)2-1-6(3-8)4-9-5-6;/h9H,1-2,4-5H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder . It has a storage temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Anticancer Activity
A triazine folate antagonist, which includes a compound related to 2-(3-Cyanoazetidin-3-yl)ethanesulfonyl fluoride, has demonstrated significant activity against various colon adenocarcinomas and murine ovarian tumors. Prolonged exposure to the compound enhances its antitumor activity, indicating potential applications in cancer treatment (Corbett et al., 1982).
Synthesis and Applications in Antifungal Agents
The synthesis process of voriconazole, a broad-spectrum triazole antifungal agent, involves a compound structurally similar to 2-(3-Cyanoazetidin-3-yl)ethanesulfonyl fluoride. This synthesis process is crucial for developing effective antifungal medications (Butters et al., 2001).
Novel Preparation Methods in Fluorine Chemistry
A new preparation method for a fluorine-containing compound closely related to 2-(3-Cyanoazetidin-3-yl)ethanesulfonyl fluoride has been developed, showcasing the evolving techniques in fluorine chemistry, which are essential for creating advanced materials and pharmaceuticals (Uematsu et al., 2006).
Development of New 1,3-Dipolar Reagents
In the field of synthetic chemistry, compounds analogous to 2-(3-Cyanoazetidin-3-yl)ethanesulfonyl fluoride have been used to develop new 1,3-dipolar reagents. These reagents are crucial for synthesizing various organic compounds, including pharmaceuticals (Tominaga et al., 1995).
Metal-Organic Framework Development
In material science, related compounds are used in developing metal-organic frameworks, a class of materials with potential applications in catalysis, gas storage, and separation processes (Rogow et al., 2007).
Nanoparticle Formation in Polyelectrolyte Capsules
Fluoride-containing compounds similar to 2-(3-Cyanoazetidin-3-yl)ethanesulfonyl fluoride are used in creating nanoparticles within polyelectrolyte capsules. These capsules have applications in selective precipitation and recovery processes in environmental and material sciences (Shchukin & Sukhorukov, 2003).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
2-(3-cyanoazetidin-3-yl)ethanesulfonyl fluoride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FN2O2S.ClH/c7-12(10,11)2-1-6(3-8)4-9-5-6;/h9H,1-2,4-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDIEFJDGRPWSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CCS(=O)(=O)F)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

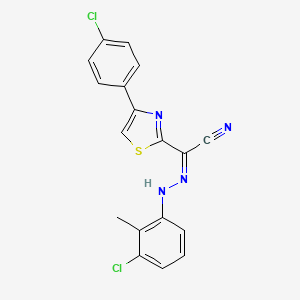
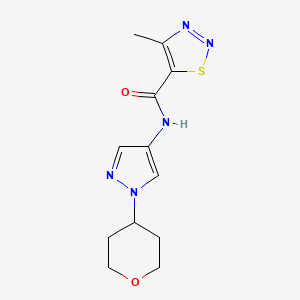
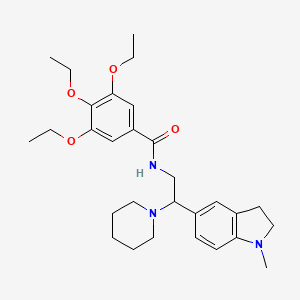
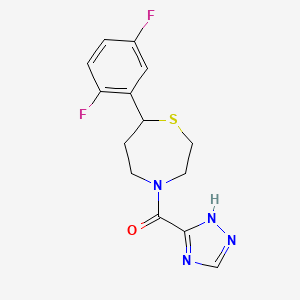
![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(4-methylpiperazino)acetamide](/img/structure/B3008628.png)
![3-[(3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl)sulfanyl]-1-phenyl-1-propanone](/img/structure/B3008629.png)

![N-(2-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide](/img/structure/B3008632.png)
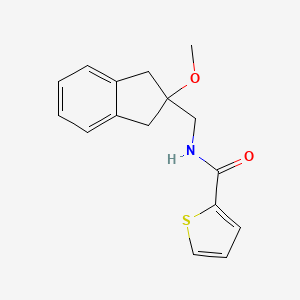
![N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/no-structure.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3008639.png)

